5-Bromo-1-methyl-1h-indole
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences
The study of the indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history that began with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This foundational work paved the way for the recognition of the indole scaffold in a multitude of important natural products, including the essential amino acid tryptophan and various indole alkaloids. wikipedia.orgwiley.com The widespread presence of the indole moiety in biologically active compounds has cemented its importance in both chemical and biological sciences, making it a subject of continuous research. wikipedia.orgnih.gov
Overview of Indole Derivatives as a Class of Bioactive Compounds
Indole derivatives represent a diverse and significant class of phytochemicals and synthetic compounds that have garnered substantial attention for their wide array of pharmacological activities. nrfhh.comresearchgate.net These compounds are known to possess anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties, among others. nrfhh.comopenmedicinalchemistryjournal.com The versatility of the indole structure allows it to interact with a variety of molecular targets within biological systems, making indole derivatives promising candidates in the field of drug discovery and development. nrfhh.commdpi.com
Importance of Specific Substitutions on the Indole Core for Research
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole core. japsonline.com Structure-activity relationship (SAR) studies have demonstrated that specific substitutions can significantly enhance or modify the pharmacological profile of the parent indole molecule. mdpi.comsci-hub.se For instance, the introduction of different functional groups at various positions of the indole ring can influence the compound's ability to interact with biological targets such as enzymes and receptors. mdpi.comijptjournal.com Research has shown that substitutions on the benzene ring of the indole nucleus can divert biological activity, highlighting the critical role of these modifications in designing new therapeutic agents. japsonline.com
Positioning of 5-Bromo-1-methyl-1H-indole within Current Academic Research Landscape
This compound is a substituted indole that serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. smolecule.com The presence of a bromine atom at the 5-position and a methyl group at the 1-position provides specific steric and electronic properties that can be exploited in further chemical transformations. vulcanchem.com Research involving this compound often focuses on its use as a building block for creating novel indole derivatives with desired pharmacological profiles, such as antimicrobial or anticancer agents. smolecule.comvulcanchem.com For example, it is a precursor in the synthesis of various indole derivatives, including those with carbohydrazide (B1668358) and sulfonyl chloride functionalities. smolecule.comvulcanchem.com
Scope and Objectives of Research on this compound
The primary scope of research on this compound revolves around its utility in synthetic and medicinal chemistry. Key objectives include:
Synthesis of Novel Derivatives: Utilizing this compound as a starting material for the preparation of new indole-based compounds. This includes the synthesis of derivatives like this compound-2-carbohydrazide and this compound-3-sulfonyl chloride. smolecule.comvulcanchem.com
Exploration of Biological Activities: Investigating the potential of newly synthesized derivatives for various therapeutic applications. Research has explored the antimicrobial and cytotoxic effects of compounds derived from this compound. smolecule.com
Intermediate for Key Pharmaceutical Ingredients: Its role as a key intermediate in the synthesis of important pharmaceutical compounds has been noted. For instance, a related compound, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, is a crucial intermediate for naratriptan, a medication for migraine. acs.org
Nomenclature and Structural Representation of this compound
The compound is systematically named this compound. sigmaaldrich.comnih.gov Its structure consists of an indole core with a bromine atom attached to the 5th position of the benzene ring and a methyl group attached to the nitrogen atom (position 1) of the pyrrole ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-bromo-1-methylindole | nih.govfishersci.ca |
| CAS Number | 10075-52-2 | sigmaaldrich.comnih.govscbt.comboronmolecular.comsynthonix.comapolloscientific.co.uk |
| Molecular Formula | C₉H₈BrN | sigmaaldrich.comscbt.comsynthonix.com |
| Molecular Weight | 210.07 g/mol | sigmaaldrich.comscbt.com |
| Canonical SMILES | Cn1ccc2cc(Br)ccc12 | sigmaaldrich.comsynthonix.com |
| InChI Key | SBOITLSQLQGSLO-UHFFFAOYSA-N | sigmaaldrich.comfishersci.ca |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound-2-carbohydrazide |
| This compound-3-sulfonyl chloride |
| 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole |
| Indole |
| Indigo |
| Isatin (B1672199) |
| Naratriptan |
| Oxindole |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOITLSQLQGSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301420 | |
| Record name | 5-bromo-1-methyl-1h-indole | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-52-2 | |
| Record name | 5-Bromo-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-52-2 | |
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| Record name | 5-Bromo-1-methyl-1H-indole | |
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| Record name | 10075-52-2 | |
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| Record name | 5-bromo-1-methyl-1h-indole | |
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| Record name | 5-bromo-1-methyl-1H-indole | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Bromo-1-methyl-1H-indole and its Precursors
The traditional synthesis of this compound relies on fundamental reactions in heterocyclic chemistry. These methods involve the sequential or convergent assembly of the target molecule, often starting with commercially available anilines or indoles.
Discussion of Fischer Indole (B1671886) Synthesis in the Context of 5-Bromoindole (B119039) Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for the preparation of the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgrsc.org Common catalysts for this reaction include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
In the context of preparing 5-bromoindole precursors, the Fischer synthesis would utilize (4-bromophenyl)hydrazine (B1265515) as the key starting material. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation triggers a vulcanchem.comvulcanchem.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org For instance, the synthesis of 5-bromoindole derivatives can be achieved through the Japp-Klingemann and Fischer Indole Cyclization reactions starting from 4-bromoaniline. iajps.com A palladium-catalyzed variant, the Buchwald modification, allows for the cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical method. wikipedia.org
Table 1: Key Features of the Fischer Indole Synthesis for 5-Bromoindoles
| Feature | Description | Reference |
|---|---|---|
| Starting Material | (4-bromophenyl)hydrazine and a suitable aldehyde or ketone. | wikipedia.org |
| Key Intermediate | (4-bromophenyl)hydrazone. | wikipedia.org |
| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). | wikipedia.org |
| Mechanism | Involves vulcanchem.comvulcanchem.com-sigmatropic rearrangement and elimination of ammonia. | wikipedia.org |
| Application | Synthesis of various indole derivatives, including precursors to triptans. | wikipedia.orgrsc.org |
Alkylation Strategies for N-1 Methylation
Once the 5-bromo-1H-indole core is obtained, the final step to produce this compound is the methylation of the indole nitrogen (N-1). This is a common alkylation reaction.
A frequently employed method involves the use of a methylating agent such as methyl iodide (CH₃I) in the presence of a strong base. vulcanchem.com Sodium hydride (NaH) is a typical base for this transformation, which deprotonates the indole nitrogen to form a highly nucleophilic sodium salt. The reaction is usually carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com
Alternative conditions for N-alkylation include using a weaker base like anhydrous potassium carbonate in a solvent such as 1,4-dioxane, often with heating. iajps.com This method was used for the electrophilic substitution at the N-1 position of a (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides. iajps.com
Table 2: Common Reagents for N-1 Methylation of 5-Bromo-1H-indole
| Methylating Agent | Base | Solvent | Reference |
|---|---|---|---|
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | vulcanchem.com |
Bromination Techniques for C-5 Position
An alternative synthetic strategy involves introducing the bromine atom at the C-5 position of a pre-existing 1-methyl-1H-indole ring. This is an electrophilic aromatic substitution reaction. The indole nucleus is electron-rich, but regioselectivity can be a challenge.
Direct bromination of 1-methyl-1H-indole can be achieved using various brominating agents. For example, the synthesis of 3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride involves the bromination of 1-methyl-1H-indole as an initial step. The synthesis of polybrominated indoles, such as 2,3,5,6-tetrabromo-1-methylindole, demonstrates that the C-5 position is susceptible to electrophilic attack by bromine, although multiple sites can react depending on the conditions and stoichiometry. acs.org N-Bromosuccinimide (NBS) is another common reagent for the bromination of indoles, offering milder reaction conditions compared to elemental bromine. The choice of solvent and reaction temperature is critical to control the regioselectivity and prevent over-bromination.
Multi-step Synthesis Approaches from Anilines
Synthesizing substituted indoles directly from anilines provides a versatile and convergent route. These multi-step approaches build the indole core from a suitably substituted aniline, incorporating the desired substitution pattern from the start.
For this compound, the synthesis can commence with 4-bromoaniline. One documented multi-step synthesis of a complex 5-bromoindole derivative starts from 4-bromoaniline, highlighting the feasibility of this precursor. iajps.com General methods for converting anilines to indoles, such as the Gassman indole synthesis, offer a pathway, although they may require subsequent functional group manipulations. luc.edu The Gassman synthesis involves a one-pot reaction using a hypohalite and base to produce 3-thioalkoxyindoles, which can then be desulfurized. luc.edu More modern approaches have been developed to convert anilines to indoles efficiently, for example, by reacting N-(trifluoroacetyl)-α-anilino acetals with trifluoroacetic acid and its anhydride. luc.edu
Innovative and Green Chemistry Approaches in Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These innovative approaches often rely on catalysis to achieve transformations that are difficult or low-yielding using traditional methods.
Catalytic Methods for Enhanced Selectivity and Yield
Catalysis offers powerful tools for the synthesis of complex molecules like this compound, enhancing both selectivity and yield while often allowing for milder reaction conditions.
Palladium Catalysis: The Buchwald modification of the Fischer indole synthesis employs a palladium catalyst to facilitate the formation of N-arylhydrazones from aryl bromides and hydrazones, which is a key step in creating substituted indoles. wikipedia.org
Copper Catalysis: Copper-catalyzed reactions are also prominent in indole synthesis. For instance, the cyclization of 2-ethynylaniline (B1227618) derivatives to form the indole ring can be effectively catalyzed by copper(II) salts. organic-chemistry.org
Iridium Catalysis: For the N-methylation step, greener alternatives to traditional alkylating agents are being explored. An iridium-catalyzed methylation of indoles using methanol (B129727) as the methyl source represents a more atom-economical and sustainable approach. rsc.org
Cobalt Catalysis: Reductive C-H alkylation of indoles using carboxylic acids can be achieved with cobalt catalysts, providing another modern route for functionalization. acs.org
Photocatalysis: Visible-light mediated photocatalysis is an emerging green technology. It has been applied to the one-pot multi-step synthesis of spiro[indole-isoquinolines] from N-aryl tertiary amines and anilines, showcasing its potential for constructing complex indole-containing scaffolds under mild conditions. beilstein-journals.org
These catalytic methods not only improve the efficiency of individual steps but also enable novel one-pot procedures, reducing waste and simplifying synthetic workflows.
Derivatization Strategies of this compound
Reactions at the Bromine Atom (e.g., Suzuki-Miyaura Coupling, other cross-coupling reactions)
The bromine atom at the 5-position of the this compound ring is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. vulcanchem.com The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming carbon-carbon bonds. lmaleidykla.lt This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl boronic acids or their esters. uzh.chnih.govnih.gov
Research has shown that the 5-bromo isomer of N-methylindole can undergo Suzuki coupling more rapidly than the 4-bromo isomer, which is attributed to reduced steric hindrance. vulcanchem.com Microwave-assisted Suzuki-Miyaura couplings have also been developed, offering accelerated reaction times. lmaleidykla.lt For instance, the coupling of a related 5-bromoindole derivative with arylboronic acids using a palladium catalyst and a base like cesium carbonate in ethanol (B145695) under microwave irradiation afforded the desired 5-arylated products in good to excellent yields within 25–40 minutes. lmaleidykla.lt
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Heck and Buchwald-Hartwig amination reactions can also be employed to functionalize the 5-position. These reactions allow for the introduction of alkenyl and amino groups, respectively, further expanding the chemical space accessible from this compound.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles
| Catalyst | Base | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 30 min | 81% | uzh.ch |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 22 h | Not specified | nih.gov |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 25-40 min (Microwave) | Good to Excellent | lmaleidykla.lt |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2 h | High | nih.gov |
Electrophilic Substitution Reactions on the Indole Ring
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack on the indole nucleus is generally the C3 position. bhu.ac.in However, in this compound, the C3 position is unsubstituted, making it the primary site for electrophilic attack. The presence of the bromine atom at the 5-position and the methyl group on the nitrogen can influence the regioselectivity of these reactions. vulcanchem.com
Common electrophilic substitution reactions that can be performed on the indole ring include nitration, halogenation, and acylation. vulcanchem.com For example, nitration or halogenation of a related this compound-3-sulfonyl chloride occurs at the 4- or 6-positions, directed by the electron-withdrawing sulfonyl chloride group. vulcanchem.com Direct bromination of 1-methyl-6-(trifluoromethyl)-1H-indole using N-bromosuccinimide (NBS) in dichloromethane (B109758) yields the 5-bromo derivative with high efficiency, indicating the favorability of substitution at this position. vulcanchem.com
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of this compound can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. smolecule.comsmolecule.com This reactivity is a key feature for the derivatization of this compound. Nucleophiles such as amines and thiols can displace the bromine atom under appropriate reaction conditions.
Furthermore, the indole ring itself can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups. While less common than electrophilic substitution, these reactions can provide access to a different range of derivatives. For instance, the sulfonyl chloride group at the 3-position of a related indole derivative is highly reactive towards nucleophiles like amines, alcohols, and thiols. vulcanchem.com
Modification of the N-1 Methyl Group
The existing literature on this compound predominantly focuses on the synthesis of the molecule itself, which involves the methylation of 5-bromo-1H-indole, rather than the subsequent modification of the N-1 methyl group once it is installed. rsc.orgepfl.ch The synthesis is typically achieved by treating 5-bromo-1H-indole with a methylating agent like methyl iodide in the presence of a base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF). rsc.orgvulcanchem.com The N-1 methyl group is generally stable and not readily modified. While general organic chemistry principles might suggest pathways like radical halogenation, specific studies detailing the modification of this group on the this compound scaffold are not extensively documented in the reviewed literature. The methyl group at the 1-position sterically shields the nitrogen atom and influences the regioselectivity in subsequent reactions. vulcanchem.com
Functionalization of the C-3 Position (e.g., Carboxylation, Sulfonamidation, Carbaldehyde formation)
The C-3 position of the this compound ring is electron-rich and thus susceptible to electrophilic substitution, allowing for a variety of functionalizations.
Carboxylation: The introduction of a carboxyl group at the C-3 position leads to key synthetic intermediates. While direct carboxylation using CO2 gas on a lithiated species is a common strategy for indoles, specific literature for this exact transformation on this compound is sparse. However, the synthesis of derivatives such as Methyl this compound-3-carboxylate has been reported, indicating successful C-3 carboxylation or equivalent processes. researchgate.net This ester was synthesized as a yellow solid with a melting point of 65-67°C. researchgate.net Further derivatization of the C-3 carboxyl group is also documented, such as the formation of carbohydrazides. For instance, N'-(this compound-3-carbonyl)-1-methyl-7-azaindole-3-carbohydrazide has been synthesized from its corresponding C-3 carboxylated precursor. mdpi.com
Sulfonamidation: Functionalization at the C-3 position to form sulfonamides proceeds via a two-step sequence.
Sulfonylation: this compound undergoes sulfonylation at the C-3 position when treated with chlorosulfonic acid (ClSO3H) at controlled low temperatures (e.g., -10°C to 0°C) to yield the highly reactive intermediate, this compound-3-sulfonyl chloride. vulcanchem.com
Sulfonamide Formation: The resulting sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines to form the corresponding sulfonamide derivatives. These indole sulfonamides have been investigated for various applications, including as potential antimicrobial and anticancer agents. vulcanchem.com
Carbaldehyde Formation: The introduction of a formyl (carbaldehyde) group at the C-3 position is most reliably achieved via the Vilsmeier-Haack reaction. smolecule.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a disubstituted amide like N,N-dimethylformamide (DMF). smolecule.com The reaction with this compound proceeds efficiently to yield this compound-3-carbaldehyde. smolecule.comsemanticscholar.orgntu.edu.sg This carbaldehyde is a versatile intermediate; for example, replacing the sulfonyl chloride group with a carbaldehyde group shifts the molecule's reactivity from nucleophilic substitutions towards condensation reactions. vulcanchem.com
Table 1: Summary of C-3 Position Functionalization
| Reaction Type | Reagents | Product | Reference(s) |
|---|---|---|---|
| Carboxylation (Esterification) | Not specified, but product is known | Methyl this compound-3-carboxylate | researchgate.net |
| Sulfonylation | Chlorosulfonic acid (ClSO3H) | This compound-3-sulfonyl chloride | vulcanchem.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
Reaction Pathway Elucidation for Derivatization
The derivatization at the C-3 position of this compound primarily follows an electrophilic aromatic substitution pathway.
Vilsmeier-Haack Reaction: The mechanism begins with the formation of the electrophilic Vilsmeier reagent, chloroiminium ion ([ClCH=N(CH3)2]+), from POCl3 and DMF. The electron-rich C-3 position of the indole ring then attacks this electrophile. The indole nitrogen atom, particularly with the electron-donating methyl group, strongly directs the substitution to this position. The resulting intermediate subsequently eliminates HCl after hydrolysis during aqueous workup to afford the this compound-3-carbaldehyde. smolecule.com
Sulfonylation: The reaction with chlorosulfonic acid is also an electrophilic aromatic substitution. The highly electrophilic sulfur trioxide (SO3), or a related species present in chlorosulfonic acid, is attacked by the nucleophilic C-3 carbon of the indole. This forms a sigma complex which then rearomatizes by losing a proton to yield the C-3 sulfonylated indole.
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki coupling. vulcanchem.com These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. rug.nl
Kinetic Studies of Synthetic Reactions
Detailed kinetic studies specifically for the derivatization of this compound are not widely available in the surveyed literature. However, some research provides comparative kinetic insights. For instance, in Suzuki coupling reactions, the 5-bromo isomer of a methyl-indole derivative reportedly undergoes the reaction 20% faster than the corresponding 4-bromo analog, a difference attributed to reduced steric hindrance at the 5-position. vulcanchem.com Another study notes that Hammett substituent constants show a good correlation with the rates of bromination on related indole scaffolds, indicating that electronic effects play a predictable role in the kinetics of electrophilic substitution. While some research groups utilize techniques like real-time NMR for kinetic measurements, specific data for the title compound were not found. rsc.org
Intermediate Characterization and Trapping Experiments
The characterization of intermediates is fundamental to confirming reaction pathways.
Vilsmeier-Haack Reaction: The Vilsmeier reagent itself is a well-characterized intermediate. The subsequent intermediate formed upon its reaction with the indole is a cationic sigma complex (or arenium ion). While typically transient, these types of intermediates are the cornerstone of electrophilic aromatic substitution mechanisms.
Sulfonylation and Carboxylation: In the functionalization pathways for sulfonamidation and carboxylation, stable, isolable intermediates are formed and characterized. This compound-3-sulfonyl chloride is the key intermediate for sulfonamides and is a stable compound that can be purified before further reaction. vulcanchem.com Likewise, this compound-3-carboxylic acid and its esters are stable intermediates en route to other derivatives like carbohydrazides. researchgate.netmdpi.com The carbohydrazide (B1668358) itself, such as this compound-2-carbohydrazide, is a stable, characterizable molecule that serves as a precursor for further reactions like hydrazone formation. smolecule.com
Metal-Catalyzed Reactions: In transition-metal-catalyzed reactions, intermediates can be more complex. For example, in palladium-catalyzed reactions, organopalladium species are formed in the catalytic cycle. rug.nlosaka-u.ac.jp In copper-catalyzed reactions, the formation of alkenylcopper intermediates has been proposed and studied. osaka-u.ac.jp Mechanistic studies on related compounds sometimes involve trapping experiments or the use of in situ spectroscopic methods to observe these transient species. solubilityofthings.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-1H-indole |
| Methyl iodide |
| Sodium hydride |
| Tetrahydrofuran (THF) |
| Methyl this compound-3-carboxylate |
| N'-(this compound-3-carbonyl)-1-methyl-7-azaindole-3-carbohydrazide |
| Chlorosulfonic acid |
| This compound-3-sulfonyl chloride |
| Phosphorus oxychloride |
| N,N-dimethylformamide (DMF) |
| This compound-3-carbaldehyde |
| Chloroiminium ion |
| Sulfur trioxide |
| This compound-3-carboxylic acid |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It exploits the magnetic properties of certain atomic nuclei to determine the chemical and structural environment of atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For 5-Bromo-1-methyl-1H-indole, COSY would confirm the connectivity of the aromatic protons H6 and H7, as well as the coupling between H2 and H3 on the pyrrole (B145914) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, it would link the signal at 3.78 ppm to the N-methyl carbon and the aromatic proton signals to their respective aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like this indole (B1671886), NOESY can confirm spatial relationships, such as the proximity of the H4 proton to the N-methyl group.
While specific 2D NMR datasets for this compound are not detailed in the available literature, these techniques are standard tools that would be applied to confirm its structural assignment.
Solid-State NMR for Polymorphism and Amorphous Forms
Solid-state NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. Unlike solution-state NMR, where rapid molecular tumbling averages out certain interactions, ssNMR can provide information about the molecule's conformation and packing in the crystal lattice. This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for characterizing amorphous (non-crystalline) materials. There are no specific solid-state NMR studies reported for this compound in the surveyed scientific literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. The calculated monoisotopic mass of this compound (C₉H₈⁷⁹BrN) is 208.98401 Da. HRMS analysis would be used to confirm this exact mass, thereby validating the molecular formula. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides valuable clues about the molecule's structure. For this compound, the molecular ion ([C₉H₈BrN]⁺) would be selected and subjected to collision-induced dissociation. Based on the analysis of similar bromo-indole structures, the fragmentation pathways would likely include:
Loss of a bromine radical (•Br): This would result in a major fragment ion at m/z 130, corresponding to the [C₉H₈N]⁺ fragment.
Subsequent loss of a methyl radical (•CH₃): The m/z 130 fragment could further lose the methyl group, producing a fragment ion at m/z 115.
Interactive Data Table: Predicted MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Fragment Ion Formula |
| 210/212 | •Br | 130 | [C₉H₈N]⁺ |
| 130 | •CH₃ | 115 | [C₈H₅N]⁺ |
Electrospray Ionization (ESI-MS) and Other Ionization Methods
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of polar molecules like this compound. In ESI-MS analysis, the molecule is typically protonated to form the molecular ion [M+H]⁺. For this compound (C₉H₈BrN), the theoretical monoisotopic mass is approximately 208.98 Da. nih.gov Mass spectrometry results for related bromoindole compounds consistently show molecular ion peaks that align with their calculated theoretical values.
The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by approximately 2 m/z units, a signature feature for monobrominated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile compounds like this compound. nih.gov In GC-MS, electron impact (EI) is a common ionization method. The resulting mass spectrum often shows a prominent molecular ion peak (M⁺) at m/z 210. Fragmentation pathways typically involve the loss of the bromine atom (79.9 amu) to yield a base peak at m/z 130, followed by the loss of a methyl radical (15 amu) to produce a fragment at m/z 115. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. For instance, HRMS-ESI analysis of a related compound, 5-bromo-3-cycloheptyl-1H-indole, showed an [M+H]⁺ ion that was very close to the calculated value. rsc.org
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | Observed m/z | Interpretation |
| This compound | EI-MS | 210 / 212 | Molecular ion (M⁺) with bromine isotopic pattern |
| This compound | EI-MS | 130 | Fragment peak, [M-Br]⁺ |
| This compound | EI-MS | 115 | Fragment peak, [M-Br-CH₃]⁺ |
| This compound-3-carboxylic acid | ESI-MS | 254 / 256 | [M+H]⁺ with bromine isotopic pattern ambeed.com |
| Methyl 5-bromo-1H-indole-3-carboxylate | HRMS | 253.98102 | [M]⁺, calculated: 253.98112 ambeed.com |
Vibrational Spectroscopy: Infrared (IR) and Raman
The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the N-methylation of the indole ring. Key absorptions include:
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C stretching: Strong bands in the region of 1600-1450 cm⁻¹ are characteristic of the indole ring system.
C-N stretching: These vibrations are usually found in the 1360-1250 cm⁻¹ range.
C-Br stretching: A distinctive band for the carbon-bromine bond is expected in the far-infrared region, typically between 600 and 550 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds
| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |
| Aromatic C=C Stretch | 1450-1600 | 2-Bromo-1-methyl-1H-indole |
| C-Br Stretch | 550-600 | 2-Bromo-1-methyl-1H-indole |
| C=O Stretch (ester) | 1745 | Methyl 5-bromo-1H-indole-3-carboxylate ambeed.com |
| N-H Stretch (indole) | 3213 | Methyl 5-bromo-1H-indole-3-carboxylate ambeed.com |
| Aromatic C-H Stretch | 3030 | (R)-5-Bromo-1-(chloroacetyl)-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole iajps.com |
While vibrational spectroscopy is a powerful tool, detailed conformational analysis of a relatively rigid molecule like this compound using this method alone can be challenging. However, subtle shifts in vibrational frequencies can provide clues about intermolecular interactions in the solid state. For more flexible derivatives, such as those with larger substituents on the indole ring, changes in the vibrational spectra can indicate the presence of different conformers. For a definitive conformational analysis, vibrational spectroscopy is often used in conjunction with computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies for different conformations.
Characteristic Functional Group Frequencies
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. While a specific crystal structure for this compound is not prominently reported, data for closely related compounds are available and provide valuable insights. For example, the crystal structure of methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate has been determined. researchgate.net This analysis reveals the planarity of the indole ring and the spatial arrangement of its substituents. In another study, the crystal structure of 5-bromo-1H-indole-2,3-dione was elucidated, showing an almost planar molecule with specific hydrogen bonding interactions in the crystal lattice. iucr.org These studies demonstrate the power of single crystal X-ray diffraction in confirming molecular connectivity and revealing details about packing and intermolecular forces. researchgate.netiucr.org
Table 3: Representative Crystallographic Data for a Related Bromoindole Derivative
| Parameter | Methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7927(8) |
| b (Å) | 14.9342(8) |
| c (Å) | 9.0060(5) |
| β (°) | 101.558(6) |
| Volume (ų) | 1553.93(16) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for assessing crystalline purity and identifying different polymorphic forms. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." While specific PXRD data for this compound is not widely published, the methodology is standard for the characterization of crystalline organic compounds. rsc.orgresearchgate.net The presence of sharp peaks in a PXRD pattern indicates a well-ordered crystalline material. Conversely, the absence of sharp peaks or the presence of a broad halo would suggest an amorphous solid. Polymorphism, the ability of a compound to exist in multiple crystal forms, can be screened for by analyzing PXRD patterns of samples crystallized under different conditions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational analysis of chiral compounds. For derivatives of "this compound" to be analyzed by these techniques, they must possess a chiral center or axial chirality. While the parent compound is achiral, chiral derivatives can be synthesized, and their stereochemical features can be elucidated using methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. This differential absorption arises from the electronic transitions between molecular orbitals. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
For chiral derivatives of "this compound," the indole nucleus and the bromine atom act as chromophores. The position and sign of the Cotton effects in the ECD spectrum would be directly related to the absolute configuration of the stereogenic centers in the molecule. The determination of the absolute configuration is typically achieved by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry.
While no specific ECD studies on chiral derivatives of "this compound" were found in the surveyed literature, research on structurally related bromoindole derivatives illustrates the utility of this technique. For instance, in a study on 6-bromoindole (B116670) derivatives, the absolute configuration of a chiral center at C-3 was determined by comparing the experimental ECD spectrum of its hydrogenolysis product with that of a reference compound, (R)-3-propyldioxindole. mdpi.com This comparison of the dioxindole core structure's spectral features allowed for the confident assignment of the absolute configuration. mdpi.com In other research, the absolute configurations of chiral Friedel-Crafts products of 5-bromoindole (B119039) were assigned by comparing the retention times in chiral HPLC analysis and the sign of optical rotation with known literature values, which is often correlated with ECD data. jyu.fi
The general workflow for using ECD in structural elucidation of a new chiral derivative of "this compound" would involve:
Synthesis and purification of the chiral derivative.
Measurement of the experimental ECD spectrum.
Computational modeling of the possible stereoisomers and calculation of their theoretical ECD spectra using TD-DFT.
Comparison of the experimental spectrum with the calculated spectra to determine the absolute configuration of the synthesized compound.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. bruker.com VCD provides detailed information about the stereochemistry of a molecule in solution, and it is particularly useful for molecules that lack strong UV-Vis chromophores. researchgate.net Like ECD, VCD is a powerful tool for determining the absolute configuration of chiral molecules by comparing experimental and theoretically calculated spectra. bruker.comru.nl
A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands are dependent on the molecule's three-dimensional structure, including its absolute configuration and conformational isomers in solution. The rich information content of a VCD spectrum, which typically contains numerous bands, provides a detailed fingerprint of the molecule's stereochemistry.
For a hypothetical chiral derivative of "this compound," VCD analysis would offer a complementary or alternative method to ECD for absolute configuration assignment. The vibrational modes involving the chiral center and the indole ring would be particularly sensitive to the stereochemistry and would give rise to characteristic VCD signals.
The process for VCD analysis is similar to that of ECD:
The experimental VCD spectrum of the chiral derivative is recorded.
Quantum chemical calculations (typically using DFT) are performed to predict the vibrational frequencies and VCD intensities for a specific enantiomer.
The calculated VCD spectrum is then compared to the experimental one. A good agreement allows for the confident assignment of the absolute configuration.
Although no specific VCD studies on chiral derivatives of "this compound" have been reported in the scientific literature reviewed, the technique has been successfully applied to a wide range of chiral natural products and synthetic molecules. researchgate.net Its strength lies in its sensitivity to the entire molecular structure and its applicability to a broad range of chiral compounds in solution. researchgate.netru.nl
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of organic molecules. These methods allow for a detailed analysis of molecular geometry, electronic structure, and spectroscopic features.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-1-methyl-1h-indole, DFT calculations are instrumental in determining its most stable three-dimensional conformation and the distribution of electrons within the molecule.
Calculations on similar structures, such as 2-Bromo-1-methyl-1H-indole, performed at the B3LYP/6-311G(d,p) level of theory, indicate that the indole (B1671886) ring system maintains a planar conformation. It is expected that this compound would adopt a similar planar geometry, which is characteristic of the indole scaffold. The substitution of the bromine atom at the 5-position and the methyl group on the indole nitrogen are the key structural features. While specific bond lengths and angles for this compound are not extensively reported in dedicated studies, data from related crystal structures and computational models of similar indole derivatives provide expected ranges for these parameters. For instance, in a related bromoindole derivative, bond angles within the indole ring system are well-defined. beilstein-journals.org
Table 1: Representative Geometric Parameters for a Related Bromoindole Derivative
| Parameter | Value (Å or °) |
|---|---|
| C-Br Bond Length | ~1.90 |
| C-N-C Angle (indole ring) | ~109.5 |
Note: Data is based on closely related structures and serves as an estimation for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For a related compound, 2-Bromo-1-methyl-1H-indole, a HOMO-LUMO gap of 4.8 eV was calculated, suggesting moderate reactivity. Studies on other substituted indole derivatives have reported HOMO energy values in the range of -5.08 to -5.75 eV and LUMO energy values from -3.28 to -3.50 eV. researchgate.net These values are influenced by the nature and position of substituents on the indole ring.
Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for a Related Bromoindole Structure
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.75 |
| LUMO Energy | -3.50 |
| HOMO-LUMO Gap | 2.25 |
| Ionization Potential (I) | 5.75 |
| Electron Affinity (A) | 3.50 |
| Electronegativity (χ) | 4.625 |
| Chemical Hardness (η) | 1.125 |
Note: These values are for a related substituted indole and provide an approximation for this compound. The HOMO-LUMO gap can vary significantly based on the specific derivative. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For bromoindole systems, the electron-withdrawing nature of the bromine atom creates a region of positive electrostatic potential. In the case of this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the indole ring and a positive potential near the hydrogen atoms and the bromine atom, influencing its interaction with other molecules. researchgate.net
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. For 5-bromo-1-methylindole derivatives, the N-methyl group protons are observed in the range of δ 3.72–4.09 ppm. Experimental ¹H NMR data for this compound shows characteristic signals for the aromatic protons and the methyl group. rsc.orgbeilstein-journals.org
Table 3: Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-4 | 7.75 (d, J = 1.6 Hz) |
| H-6 | 7.30 (dd, J = 8.7, 1.8 Hz) |
| H-7 | 7.19 (d, J = 8.7 Hz) |
| H-2 | 7.05 (d, J = 3.1 Hz) |
| H-3 | 6.43 (d, J = 3.1 Hz) |
| N-CH₃ | 3.78 (s) |
Source: beilstein-journals.org
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. These predictions can help in the interpretation of experimental IR spectra by assigning specific peaks to the vibrational modes of the this compound molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The predicted spectrum can be compared with experimental measurements to understand the electronic structure and photophysical properties of the compound. For instance, studies on the thermochromism of related indole derivatives utilize UV-Vis absorption spectroscopy to study the equilibrium between different forms. indole-building-block.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment.
While the indole ring itself is rigid and planar, the substituents can have some conformational freedom. For this compound, the primary focus of conformational analysis would be the orientation of the N-methyl group relative to the indole plane. MD simulations can explore the potential energy surface associated with the rotation of the methyl group and identify the most stable conformations. Although specific MD simulation studies on this compound are not widely documented, such simulations are commonly used for more complex derivatives to understand their binding modes with biological targets. ambeed.com
Intermolecular Interactions and Solvent Effects
The intermolecular forces involving this compound and its derivatives are crucial for understanding their crystal packing, solubility, and interactions with biological targets. Theoretical and crystallographic studies of structurally similar compounds reveal a variety of non-covalent interactions that dictate their supramolecular chemistry.
In the crystal structure of related bromo-indole derivatives, intermolecular hydrogen bonds are a common feature. For instance, in 2-(5-Bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide, the crystal packing is stabilized by non-classical C—H⋯O hydrogen bonds. researchgate.net Similarly, studies on 5-Bromo-1H-indole-2,3-dione show that N—H⋯O and C—H⋯O interactions link the molecules, forming chains and sheets. iucr.org
Pi-stacking (π–π) and C—H⋯π interactions are also prevalent due to the aromatic nature of the indole ring system. researchgate.netresearchgate.net These interactions, along with van der Waals forces, contribute significantly to the cohesion of the crystal structure and the binding energy with target proteins. vulcanchem.comresearchgate.net Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been employed to study related indole structures, confirming the major contributions of H⋯H, O⋯H, and C⋯H contacts to the crystal packing. researchgate.net
The choice of solvent can significantly influence the reactivity and outcome of chemical reactions involving bromo-indoles. In cross-coupling reactions of electronically analogous 5-bromo-1,2,3-triazines, solvents like DMF, toluene, 1,4-dioxane, and ethyl cyanide (EtCN) have been investigated. researchgate.net It was found that EtCN promoted the cleanest conversion with minimal side products. researchgate.net The hydrogen bond basicity (pKHB) of a solvent can also affect regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in studies using solvents like DMSO. acs.org
Table 1: Summary of Intermolecular Interactions in Bromo-Indole Analogs
| Interaction Type | Compound Example | Source(s) |
|---|---|---|
| C—H⋯O Hydrogen Bonds | 2-(5-Bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide | researchgate.net |
| N—H⋯O Hydrogen Bonds | 5-Bromo-1H-indole-2,3-dione | iucr.org |
| C—H⋯π Interactions | 2-(5-Bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide | researchgate.net |
| Halogen Bonding (C-Br···O) | 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole | vulcanchem.com |
| C-Br···π(ring) Interactions | 5-bromo-1-decylindolin-2-one | researchgate.net |
| van der Waals Forces | Ethyl 4-(5-bromo-1H-indole...) derivative | researchgate.net |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in understanding how the chemical structure of this compound derivatives relates to their biological activities. These computational models establish a mathematical correlation between physicochemical properties (descriptors) of a series of compounds and their potency, allowing for the prediction of activity for new, unsynthesized analogs.
Studies on related heterocyclic scaffolds provide insight into the descriptors that are likely important for the activity of this compound derivatives. For example, a QSAR study on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which share a brominated aromatic feature, was conducted to understand their binding affinity to dopamine (B1211576) receptors (D₂ and D₃). researchgate.net The derived models indicated that lipophilicity, molecular refractivity, volume, and hydration energy were key properties governing binding affinity. researchgate.net
In a more direct example, 3D-QSAR modeling was performed on a series of 1-methyl-1H-indole-pyrazoline hybrids, which included the potent tubulin polymerization inhibitor 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (compound e19). researchgate.net Such 3D-QSAR studies provide a three-dimensional map of the physicochemical properties that favor or disfavor biological activity, offering a detailed guide for structural optimization. researchgate.net
QSAR analyses of other indole-based compounds, such as N-tosyl-indole hybrid thiosemicarbazones designed as tyrosinase inhibitors, further underscore the utility of this approach. nih.gov These studies help to systematically modify substituents on the indole core to enhance biological activity. The indole scaffold is recognized for its ability to mimic protein structures and bind with high affinity to multiple receptors, making it a valuable starting point for drug design, which can be refined through QSAR modeling. ijpsr.com
Table 2: Key Physicochemical Descriptors in QSAR Models of Related Compounds
| Descriptor | Description | Relevance to Biological Activity | Source(s) |
|---|---|---|---|
| Lipophilicity (logP) | The measure of a compound's solubility in fats, oils, and non-polar solvents. | Influences membrane permeability and binding to hydrophobic pockets of receptors. | researchgate.net |
| Molecular Refractivity | A measure of the total polarizability of a molecule. | Relates to the volume of the molecule and its dispersion forces, affecting ligand-receptor binding. | researchgate.net |
| Hydration Energy | The energy released upon hydration of an ion. | Impacts solubility and the energetic cost of desolvation upon binding. | researchgate.net |
| 3D Steric Fields | Defines regions where bulky groups increase or decrease activity. | Guides the optimization of substituent size and shape for better receptor fit. | researchgate.net |
| 3D Electrostatic Fields | Defines regions where positive or negative charges are favorable. | Optimizes electrostatic interactions between the ligand and the target. | researchgate.net |
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, this approach is critical for designing new ligands with enhanced potency and selectivity.
The indole nucleus itself is considered a "privileged structure" in medicinal chemistry, and pharmacophore models help to define the optimal placement of functional groups on this scaffold. A pharmacophore model is typically built from a set of active molecules and includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic centers, hydrophobic regions, and positive/negative ionizable groups. nih.gov
For instance, a ligand-based pharmacophore model was successfully developed for acidic indole derivatives that act as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov The model was generated using highly potent inhibitors and validated by its ability to recognize other active compounds, providing a clear blueprint for designing new inhibitors. nih.gov Similarly, pharmacophore modeling has been applied to indole and isatin (B1672199) derivatives to design agents targeting Alzheimer's disease. mdpi.com
The key features of the this compound structure contribute directly to potential pharmacophoric models:
Aromatic Ring: The indole core provides a key aromatic and hydrophobic feature for π-stacking and hydrophobic interactions.
Hydrogen Bond Acceptor: The bromine atom can act as a weak hydrogen bond acceptor or, more significantly, as a halogen bond donor.
Hydrophobic Group: The N-methyl group adds a specific hydrophobic feature.
By comparing the 3D arrangement of these features in active compounds, researchers can develop a hypothesis (a pharmacophore model) about the necessary geometry for binding to a biological target. This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates.
In silico methods, particularly those based on quantum mechanics, are widely used to predict the chemical reactivity and stability of molecules like this compound. These predictions are vital for understanding reaction mechanisms, potential degradation pathways, and metabolic stability.
A key concept in predicting reactivity is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. rsc.orgresearchgate.net For example, a computational study of spiroacridines derived from bromo-isatin showed that a lower orbital energy gap correlated with higher reactivity and less stability. rsc.org
Global reactivity parameters, such as chemical hardness (η), global softness (S), and the electrophilicity index (ω), can also be calculated to provide further insights. nih.gov Chemical hardness is a measure of resistance to change in electron distribution, with lower hardness values indicating higher reactivity. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons and has been correlated with predicted toxicity. nih.gov
Molecular dynamics (MD) simulations offer another avenue for predicting stability, particularly of ligand-protein complexes. For the related compound 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole, MD simulations revealed a binding free energy of -9.8 kcal/mol with its target enzyme, providing a quantitative measure of the stability of the interaction. vulcanchem.com Furthermore, Density Functional Theory (DFT) is often used to optimize molecular geometries and calculate structural properties in the gas phase, providing a foundational understanding of the molecule's intrinsic characteristics. researchgate.net NBO (Natural Bond Orbital) analysis can reveal stabilizing interactions within the molecule, such as conjugation and hyperconjugation. researchgate.net
Table 3: Computational Parameters for Predicting Reactivity and Stability
| Parameter | Definition | Implication for this compound | Source(s) |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher reactivity and lower kinetic stability. | rsc.orgresearchgate.net |
| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud. | A lower value indicates greater reactivity. | nih.gov |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Can be correlated with reactivity in electrophilic reactions and potential toxicity. | nih.gov |
| Binding Free Energy (ΔGbind) | The change in Gibbs free energy upon binding of a ligand to a protein. | A more negative value indicates a more stable ligand-protein complex. | vulcanchem.com |
Reactivity Studies and Mechanistic Organic Chemistry
Electrophilic Aromatic Substitution (EAS) at the Indole (B1671886) Ring
Electrophilic aromatic substitution is a characteristic reaction of indoles. The preferred site of substitution is the C-3 position, as the resulting cationic intermediate (a 3H-indolium cation) is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is occupied, electrophilic attack may occur at other positions, such as C-2 or on the benzene portion of the molecule. bhu.ac.in
The regioselectivity of EAS on the 5-Bromo-1-methyl-1h-indole scaffold is a product of the combined directing effects of the fused rings and the individual substituents. The indole nitrogen directs electrophiles primarily to the C-3 position. The N-methyl group can introduce steric hindrance that may influence the approach of bulky electrophiles. vulcanchem.com The bromine atom at C-5 primarily influences the electronic nature of the benzene ring, but its steric bulk is generally considered minimal in directing incoming electrophiles at the pyrrole (B145914) ring. In reactions like acylation, substitution occurs primarily at the electron-rich C-3 position.
The two substituents on the indole ring have distinct and somewhat opposing electronic effects that influence the rate and regioselectivity of EAS reactions.
N-1 Methyl Group : The methyl group attached to the indole nitrogen is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyrrole ring, thereby activating the indole system towards electrophilic attack compared to an unsubstituted indole. It also improves metabolic stability in certain contexts by blocking oxidation at the nitrogen atom.
C-5 Bromo Substituent : The bromine atom is an electron-withdrawing group (EWG) through its inductive effect, which deactivates the ring towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, making it an ortho-, para-director. This deactivating inductive effect is generally stronger than the activating resonance effect. The bromine atom enhances the electrophilic reactivity of the ring for certain reactions like cross-coupling. vulcanchem.com
The interplay of these groups means that while the ring is generally activated by the nitrogen and its methyl group, the bromine atom tempers this reactivity and directs substitution on the benzene ring to the C-4 and C-6 positions. For instance, nitration of a related 2-methylindole (B41428) under strongly acidic conditions can lead to substitution at the C-5 position (para to the nitrogen), as protonation at C-3 deactivates the pyrrole ring. bhu.ac.in
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|---|
| -CH₃ | N-1 | Electron Donating (Inductive) | Activating | Ortho, Para (to N, i.e., C-2, C-4, C-6) |
| -Br | C-5 | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating | Ortho, Para (to Br, i.e., C-4, C-6) |
Regioselectivity and Steric Effects
Nucleophilic Aromatic Substitution (SNAr) Involving the Bromine Atom
The bromine atom at the C-5 position provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic aromatic substitution (SNAr) pathways. These reactions are pivotal for the synthesis of more complex indole derivatives.
The most prevalent and versatile methods for substituting the bromine atom on 5-bromoindoles involve transition-metal catalysis. nih.gov Palladium- and copper-based catalysts are commonly employed in cross-coupling reactions that proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, rather than a classic SNAr mechanism. These methods are highly efficient for forming bonds between the indole C-5 carbon and various nucleophilic partners.
Common catalyzed cross-coupling reactions include:
Suzuki Coupling : Reaction with aryl or vinyl boronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, to form C-C bonds.
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with amines to form C-N bonds, yielding aminated indole derivatives. uni-muenchen.de This is a key method for accessing N-arylindoles. nih.gov
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes to form C-C bonds. chim.it
Ullmann Condensation : A copper-catalyzed reaction often used for N-arylation with aryl halides. nih.gov
| Reaction Type | Catalyst System | Nucleophile/Reagent | Product Type | Typical Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl Boronic Acid | 5-Aryl-indole | Good to Excellent |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., XPhos) / Base | Amine (Aliphatic or Aromatic) | 5-Amino-indole | 60-85% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | 5-Alkynyl-indole | Good chim.it |
Uncatalyzed nucleophilic aromatic substitution typically proceeds through a stepwise addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wits.ac.zasapub.org For this mechanism to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the bromine atom). sapub.org These EWGs are necessary to stabilize the buildup of negative charge in the Meisenheimer intermediate.
In the case of this compound, the indole ring system is inherently electron-rich, and it lacks the strong EWGs required to sufficiently stabilize the anionic intermediate of an uncatalyzed SNAr reaction. sapub.org Therefore, direct substitution of the C-5 bromine by nucleophiles without a transition metal catalyst is generally not a feasible or commonly reported reaction pathway under standard conditions.
Catalyzed SNAr Reactions (e.g., Transition Metal Catalysis)
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted processes that occur through a cyclic transition state and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org While the core this compound structure is not a classic substrate for many common pericyclic reactions, its derivatives can be involved in such transformations.
A notable example involves the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. This process leads to a significant molecular rearrangement, yielding a 5-bromoindol-3-yl-substituted tetrahydroazepine. iucr.org This transformation indicates that the bromoindole scaffold can serve as a precursor for complex heterocyclic systems through extensive rearrangements. iucr.org
Furthermore, domino reactions involving electrocyclic steps have been reported for related systems. For example, a 2π-disrotatory electrocyclic ring-opening followed by a 4π-conrotatory electrocyclic ring-closing has been used to synthesize 2-bromo-1-aryl-indenes from gem-dibromocyclopropanes, showcasing the utility of pericyclic principles in constructing complex halogenated molecules. researchgate.net Although specific studies detailing pericyclic reactions on this compound itself are limited, the potential for such reactivity exists, particularly in the synthesis of complex natural products where such reactions are often key steps. uni-konstanz.de
Radical Reactions and Single Electron Transfer (SET) Processes
The involvement of this compound in radical reactions, often initiated by single electron transfer (SET), represents a key area of its chemical reactivity. SET processes, where an electron is transferred from a donor to an acceptor molecule, can generate highly reactive radical ion intermediates. These processes are frequently facilitated by photochemical induction or the presence of transition metal catalysts. uva.nlaablocks.com
Visible light-mediated photoredox catalysis is a prominent method for initiating such reactions. In these systems, a photocatalyst (PC) absorbs light and enters an excited state, becoming a potent oxidant or reductant. aablocks.com This excited PC can then engage in a SET event. For instance, in a reductive quenching cycle, the excited photocatalyst accepts an electron from a donor, generating a radical anion of the catalyst which is a powerful reducing agent capable of acting on a substrate. aablocks.com
Research has shown that indoles can participate in these photochemically-induced reactions. Alkylation of indoles can be achieved through free-radical substitution with reactive species generated via SET from bromo-substituted precursors. aablocks.com In one example of a related reaction, this compound was used as a substrate in a nickel-catalyzed reaction for the formation of 3-benzylated indoles, a process that can involve SET pathways. researchgate.net
Furthermore, studies on related indole systems have demonstrated that photoinduced SET can occur between an indole derivative and an electron acceptor. For example, irradiation of a solution containing 2-phenyl indole and a borane (B79455) Lewis acid, B(C₆F₅)₃, with visible light leads to a single-electron transfer from the indole to the borane. acs.org This generates a radical ion pair, which can then undergo further reactions. acs.org Such SET-initiated transformations highlight a pathway for functionalizing the indole ring that is complementary to traditional ionic reaction mechanisms.
Table 1: Example of a Radical Reaction Involving an Indole Substrate This table illustrates a general reaction type where indole derivatives participate.
| Reaction Type | Substrate Example | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Photoredox-Mediated Intramolecular Alkylation | N-tethered bromoalkyl indole | Ru(bpy)₃Cl₂, NEt₃, DMF, visible light | Cyclized indole product | aablocks.com |
| Nickel-Catalyzed Benzylation | This compound | Nickel complex, photocatalyst | 3-Benzylated indole | researchgate.net |
Investigation of Reaction Intermediates and Transition States
Elucidating the precise pathway of a chemical reaction requires a deep understanding of its intermediates—short-lived molecules that exist between the reactant and product stages—and the transition states that connect them. For this compound, a combination of spectroscopic and computational methods is employed to map these complex energy landscapes.
The direct observation of reactive intermediates is challenging due to their low concentrations and short lifetimes. However, advanced spectroscopic techniques can provide invaluable snapshots of these transient species.
In reactions involving SET, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting species with unpaired electrons, such as radicals and radical ions. In a study on the photoinduced SET between 2-phenyl indole and a borane acceptor, EPR spectroscopy confirmed the formation of the indole radical cation as part of a radical ion pair, characterized by a g-factor (gᵢₛₒ) of 2.00296. acs.org
UV-Visible spectroscopy can also be employed to monitor the formation of transient species that possess distinct electronic absorptions. The appearance of new absorption bands during a reaction can indicate the buildup of an intermediate. uni-regensburg.de For instance, the formation of charge-transfer complexes between an electron donor and acceptor prior to SET can sometimes be observed as a new, often broad, absorption band in the UV-Vis spectrum. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, while typically used for stable molecules, can also provide information about transient paramagnetic species. The presence of a paramagnetic radical in solution can cause significant broadening or shifting of the NMR signals of nearby nuclei, an effect known as paramagnetic relaxation enhancement. uni-regensburg.de Observing these changes can indirectly signal the presence and relative concentration of a radical intermediate during a reaction. uni-regensburg.de
Table 2: Spectroscopic Data for an Indole-Derived Transient Species
| Transient Species | Parent Compound | Detection Method | Key Spectroscopic Data | Reference |
|---|---|---|---|---|
| Radical Ion Pair (Indole•+/Borane•-) | 2-Phenyl indole | EPR Spectroscopy | gᵢₛₒ = 2.00296 | acs.org |
| Charge-Transfer Complex | 2-Phenyl indole | UV-Vis Spectroscopy | New absorption band ~430 nm | acs.org |
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining reaction mechanisms at the atomic level. These methods allow for the calculation of the structures and energies of reactants, products, intermediates, and, crucially, transition states.
For bromo-indole systems, DFT calculations have been used to model molecular geometries, analyze electronic properties, and map potential energy surfaces. For the related isomer 2-Bromo-1-methyl-1H-indole, DFT calculations at the B3LYP/6-311G(d,p) level have been performed to optimize the molecular geometry and calculate properties like the HOMO-LUMO gap, which indicates chemical reactivity. Such calculations reveal how the bromine substituent influences the electron distribution across the indole ring, creating regions of varying electrostatic potential that guide the approach of reactants.
In the context of SET reactions, computational studies can determine the energetic feasibility of electron transfer. For example, DFT calculations have been used to show that the formation of a radical ion pair from an amine and a borane is energetically demanding, thus requiring photo-induction to proceed. uva.nl Similarly, computational modeling can be used to simulate the structure of transition states in complex catalytic cycles, such as the transition state for a sulfonyl radical addition in a nickel-catalyzed reaction, providing insight into the key bond-forming and bond-breaking events. researchgate.net By mapping the entire reaction coordinate, from reactants through transition states to products, computational studies can corroborate experimental findings and predict the outcomes of new reaction designs.
Table 3: Representative Computational Data for a Bromo-Indole Derivative Data for the related isomer 2-Bromo-1-methyl-1H-indole illustrates the application of computational methods.
| Computational Method | Calculated Property | Value/Observation | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311G(d,p)) | Optimized Geometry | Planar indole ring, C2-Br bond length = 1.89 Å | |
| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Gap | 4.8 eV | |
| DFT (B3LYP/6-311G(d,p)) | Electrostatic Potential Map | Positive potential at C3 due to Br electron-withdrawal |
Biological Activity and Biomedical Research Applications
Interactions with Biological Targets
The biological activities of 5-Bromo-1-methyl-1h-indole and its derivatives are underpinned by their interactions with specific molecular targets, including neurotransmitter receptors, enzymes, and nucleic acid structures. These interactions are often influenced by the halogen substituent, which can enhance binding affinity to target sites.
Neurotransmitter Receptors and Modulatory Effects
Derivatives of this compound have been investigated for their potential to interact with various neurotransmitter receptors, particularly those within the central nervous system (CNS). The indole (B1671886) scaffold is a common feature in molecules that target serotonin (B10506) receptors, which are crucial for regulating mood, cognition, and other neurological processes. mdpi.com
Research has shown that bromination at the C-5 position of the indole ring can lead to significant binding affinities for serotonin receptor subtypes. researchgate.net Specifically, analogs of 5-bromo-N,N-dimethyltryptamine, which shares the 5-bromoindole (B119039) core, have demonstrated nanomolar affinities for the 5-HT1A and 5-HT7 serotonin receptors. mdpi.com The interaction with these receptors is believed to mediate, at least in part, the antidepressant-like effects observed in preclinical models. mdpi.com Furthermore, some indole derivatives are known to act as agonists or antagonists at these receptors, thereby influencing neuropharmacological pathways. For instance, certain aplysinopsin analogs with a brominated indole ring have shown high affinity for the 5-HT2B and 5-HT2C receptor subtypes. researchgate.net
The structural similarity of these compounds to the endogenous neurotransmitter serotonin facilitates their interaction with its receptors. mdpi.com The bromine atom, in particular, can play a crucial role in these interactions through the formation of halogen bonds and altering the electronic properties of the molecule. mdpi.com
Enzyme Inhibition Studies (e.g., COX, IDO)
The inhibitory effects of this compound derivatives on various enzymes have been a subject of scientific inquiry. Indole derivatives, in general, are known to interact with enzymes by occupying the active site or inducing conformational changes.
Some derivatives of 5-bromo-1H-indole have been evaluated for their potential as inhibitors of cyclooxygenase (COX) enzymes. ambeed.com For example, certain N-1 and C-3 substituted indole Schiff bases have been synthesized and evaluated as selective COX-2 inhibitors. iajps.com
Furthermore, derivatives of 5-bromoindole have been associated with the inhibition of indoleamine 2,3-dioxygenase (IDO). beilstein-archives.org IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. nih.gov Inhibition of IDO1 has been shown to suppress the expression of COX-2. nih.gov This suggests a potential mechanistic link between IDO inhibition and the modulation of inflammatory pathways involving COX enzymes.
G-Quadruplex DNA Binding
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA. diva-portal.org These structures are implicated in the regulation of gene expression and are considered promising targets for anticancer drug development. nih.gov
Several studies have explored the ability of indole derivatives to bind and stabilize G-quadruplex DNA. The planar aromatic surface of the indole ring is well-suited for stacking interactions with the G-tetrads that form the core of the G4 structure. diva-portal.orgnih.gov
Specifically, cyanine (B1664457) dyes incorporating a brominated 2,3,3-trimethylindolenine (B142774) scaffold have been shown to bind strongly and selectively to G-quadruplex DNA over duplex DNA. nih.govresearchgate.net While the parent compound in one study already exhibited good binding affinity, the introduction of a bromo- substitution at the 5-position of the indole ring resulted in a slight increase in binding affinity to the Tel22 quadruplex. nih.gov The primary mode of interaction is believed to be end-stacking on the terminal G-tetrads. nih.govresearchgate.net Molecular dynamics simulations have provided further insights into the molecular details of these binding interactions. diva-portal.org
Pharmacological Profiles and Therapeutic Potential
The diverse biological interactions of this compound and its derivatives have translated into promising pharmacological profiles, particularly in the realms of central nervous system disorders and oncology.
Central Nervous System (CNS) Activity (e.g., Depression, Anxiety, Mood Disorders)
The modulation of serotonin receptors by this compound derivatives forms the basis for their potential therapeutic applications in CNS disorders. Serotonin receptors are well-established targets for drugs used to treat depression, anxiety, and other mood disorders. mdpi.commdpi.com
Preclinical studies using the chick anxiety-depression model have shown that certain aplysinopsin analogs, which are marine indole alkaloids, possess antidepressant effects. researchgate.net The activity of these compounds is linked to their affinity for serotonin receptors. researchgate.net Specifically, analogs of 5-bromo-N,N-dimethyltryptamine have demonstrated significant antidepressant-like actions in mouse models. mdpi.com This activity is attributed, in part, to their interaction with 5-HT1A and 5-HT7 receptors. mdpi.com The stimulation of presynaptic 5-HT1A receptors, for instance, is a known mechanism for producing anxiolytic effects. mdpi.com
The body of evidence suggests that the indole scaffold, particularly when substituted with a bromine atom at the 5-position, is a promising starting point for the development of novel agents for the treatment of psychiatric disorders. mdpi.com
Anticancer and Antiproliferative Activities
Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents in numerous studies. The indole nucleus is a common scaffold in many compounds exhibiting cytotoxic properties against various cancer cell lines. ijpsr.infoajol.info
The antiproliferative activity of these compounds is often multifaceted. For instance, some 5-bromoindole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. researchgate.net One such hybrid molecule, incorporating a 5-bromo-1-methyl-1H-indolyl group, exhibited potent inhibitory effects on tubulin assembly and induced apoptosis and cell cycle arrest in the G2/M phase in human cancer cells. researchgate.net
Other mechanisms of anticancer activity include the induction of apoptosis through the reduction of cyclooxygenase-2 expression in liver cancer cells and causing cell cycle arrest at the G0/G1 phase. mbimph.com Furthermore, isatin-indole conjugates, including a derivative with a 5-bromo-1-methyl-indole moiety, have shown potent antiproliferative activity against human breast, colon, and lung cancer cell lines, with some compounds being more potent than the standard drug sunitinib. nih.gov
The antiproliferative potency of some 5-bromosubstituted indole phytoalexin derivatives has been found to be comparable or even better than that of cisplatin, a widely used chemotherapy drug, while exhibiting lower toxicity towards normal cells. beilstein-archives.org
Below is a table summarizing the in vitro antiproliferative activities of selected this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50/LC50 | Reference |
| 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | HeLa, A549, HCT116, MCF-7 | Growth inhibition, tubulin polymerization inhibition | 0.21-0.31 µM (growth), 2.12 µM (tubulin) | researchgate.net |
| N'-[(3Z)-5-Bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide | ZR-75 (breast), HT-29 (colon), A-549 (lung) | Antiproliferative activity | Not specified for this specific compound, but related compounds showed IC50 values as low as 1.17 µM | nih.gov |
| (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazinecarbothioamide | Brine Shrimp Lethality Bioassay | Cytotoxic activity | LC50 of 6.49 µM | ijpsr.infoijpsr.com |
| 5-Bromobrassinin derivatives | Various human cancer cell lines | Antiproliferative/cytotoxic activity | Activity comparable or better than cisplatin | beilstein-archives.org |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 (ovarian), PC-3 (prostate), HeLa (cervical), THP-1 (leukemia) | Cytotoxic activity | IC50 of 23.69 µM (SKOV-3) | ajol.info |
Antimicrobial and Antifungal Efficacy
Derivatives of 5-bromo-1H-indole have demonstrated notable activity against a range of microbial and fungal pathogens. For instance, a series of 5-bromoindole-2-carboxamides were synthesized and evaluated for their in vitro antibacterial activity against pathogenic Gram-negative bacteria. Several of these compounds exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 μg/mL against species like Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. smolecule.com Notably, some of these derivatives displayed antibacterial activities superior to standard drugs against E. coli and P. aeruginosa. smolecule.com
In the realm of antifungal research, derivatives such as 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole have shown a low MIC of 3.9 µg/mL against Candida albicans. nih.gov Furthermore, novel 5-bromo-N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives have been synthesized and screened for their antifungal properties, with some compounds showing promising activity. The antifungal efficacy of these compounds is often compared to standard drugs like Fluconazole. nih.gov
| Derivative Class | Target Organism | Reported MIC |
| 5-Bromoindole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 µg/mL |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL |
| 5-Bromo-N'-(4-(3-coumarinyl)-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | Fungal strains | Least inhibition |
Antiviral Activity (e.g., HIV, Hepatitis B)
The antiviral potential of indole derivatives has been a subject of intense investigation. While direct studies on this compound are limited, research on related structures provides valuable insights. A review on indole-containing antiviral agents highlighted that 5-bromo-indolylarylsulfones exhibited significant antiviral activity against wild-type HIV-1. nih.gov These compounds function as reverse-transcriptase inhibitors, a critical class of antiretroviral drugs. nih.gov
Furthermore, in the context of Hepatitis C, a docking study was conducted to investigate the potential of this compound-2-carboxylic acid as an inhibitor of the Hepatitis C virus. lidsen.com This computational approach suggests a potential interaction with viral components, warranting further experimental validation. The broad antiviral activities of various indole derivatives against viruses like HSV-1, HAV, and HBV underscore the potential of this chemical class in developing new antiviral therapies. nih.govmdpi.com
Analgesic Properties
Derivatives of 5-bromo-indole have shown promise as analgesic agents. A study on novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives revealed significant analgesic activity in a tail immersion test in mice. iajps.com One of the synthesized compounds, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, emerged as a particularly potent analgesic agent. iajps.com
In another study, a series of indole-chalcone hybrids were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Among them, 1-(1,3-Benzodioxol-5-yl)-3-(5-bromo-1H-indol-3-yl)prop-2-en-1-one demonstrated significant analgesic effects in various in vivo models. nih.gov These findings suggest that the 5-bromo-indole scaffold can be effectively utilized to develop new pain-relieving medications.
Antioxidant Activity
While direct studies on the antioxidant properties of this compound are scarce, research on related indole structures suggests a potential for such activity. A study on new C-3 sulfur-substituted indoles, including bis(indol-3-yl) sulfide (B99878) and bis(indol-3-yl) sulfone, demonstrated potent antioxidant activity in various assays. ijpsr.com Another study focused on the antioxidant activity of indole-based melatonin (B1676174) analogues, further supporting the antioxidant potential of the indole core. tandfonline.com The presence of the indole nucleus, known for its electron-rich nature, is a key factor contributing to the antioxidant properties observed in its derivatives.
Mechanisms of Biological Action
Understanding the molecular and cellular pathways through which this compound and its derivatives exert their effects is crucial for their development as therapeutic agents.
Molecular and Cellular Pathways Mediated by this compound and its Derivatives
The biological activities of 5-bromo-indole derivatives are mediated through various molecular pathways. For instance, the anticancer effects of some derivatives are attributed to the inhibition of specific enzymes crucial for cancer cell proliferation and survival. This compound-2-carboxylic acid has been identified as an inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and implicated in diseases like arthritis.
In the context of cancer, novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been shown to exert their anti-proliferative effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.com These compounds were also found to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com Furthermore, molecular docking studies have been employed to understand the binding interactions of these derivatives with their target proteins, providing a rationale for their observed biological activities. smolecule.com
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of 5-bromo-indole derivatives has been assessed through a combination of in vitro and in vivo studies. In vitro antiproliferative assays against human tumor cell lines like A-549 (lung cancer) and MCF-7 (breast cancer) have demonstrated the cytotoxic effects of compounds such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. mdpi.com
In vivo evaluations have further substantiated the therapeutic potential of these compounds. For example, the analgesic properties of (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole were confirmed using the tail immersion technique in Wister albino mice. iajps.com Similarly, the analgesic and anti-inflammatory activities of indole-chalcone hybrids were evaluated using hot plate, tail immersion, and carrageenan-induced paw edema models in mice, demonstrating their efficacy in living organisms. nih.gov A study on human eosinophil adhesion assays provided insights into the pharmacological activity of 1H-indole derivatives in an inflammatory context. bohrium.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies of derivatives of this compound have been crucial in understanding how modifications to its chemical structure influence its biological activity. researchgate.netresearchgate.net These studies systematically alter substituents on the indole ring and correlate these changes with the compound's potency and selectivity for various biological targets.
Key areas of modification include the position of the bromine atom, the nature of the substituent at the 1-position (the methyl group), and the addition of various functional groups at other positions of the indole core. nih.gov For example, research has explored how replacing the bromine atom with other halogens or different functional groups can impact the compound's antiproliferative and enzyme inhibitory activities. nih.gov
The indole scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to mimic protein structures and bind to a wide range of receptors and enzymes with high affinity. researchgate.netijpsr.comsci-hub.se SAR studies on indole derivatives aim to leverage this property to develop new therapeutic agents with improved efficacy and reduced side effects. sci-hub.se
The potency and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the indole ring. nih.gov
Halogen Substitution: The presence and position of a halogen atom, such as bromine, are critical. Halogen substitution, particularly with bromine, has been shown to be favorable for certain biological activities. nih.govsci-hub.se For instance, in a series of indole-thiazole hybrids, a bromo substituent on the phenyl ring at the C-4 position of the thiazole (B1198619) moiety was vital for high antiproliferative activity against A549 lung cancer cells. tandfonline.com In another study on imidazopyridine derivatives, a bromo-substituted compound (53d, IC₅₀ = 1.78 μM) showed better inhibitory activity than methyl-substituted derivatives. nih.gov However, the introduction of an additional halogen can sometimes lead to a decrease in inhibitory activity. nih.gov
Substitutions at the Indole Nitrogen (N1 position): The methyl group at the N1 position can be replaced with other alkyl or aryl groups to modulate activity. For example, in a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, substituting the N1 position with an ethyl group resulted in the most potent analgesic compound. iajps.com Conversely, methylation or tosylation of the indole -NH in 7-azaindole (B17877) derivatives led to a loss of activity against T. brucei. nih.gov
Substitutions at Other Positions:
C-5 Position: Electron-donating groups at the C-5 position of the indole moiety have been found to be beneficial for the antiproliferative activity of some indole-thiazole hybrids. tandfonline.com
C-6 Position: A bromo substituent at the C-6 position of the indole moiety was essential for the high activity of certain indole hybrids in lung cancer treatment. tandfonline.com
Disubstitution: In some cases, disubstituted indoles, such as 5,6- and 5,7-disubstituted analogs, were found to be less potent than their monosubstituted counterparts. nih.gov
The following table provides examples of how different substitutions on the indole core affect biological activity:
Impact of Substitutions on Biological Activity of Indole Derivatives| Base Scaffold | Substitution | Position | Effect on Activity | Target/Assay |
|---|---|---|---|---|
| Imidazopyridine | Bromo | R1 | More potent than methyl substitution | Enzyme inhibition (IC₅₀ = 1.78 μM) |
| Indole-thiazole hybrid | Bromo | C-4 of thiazole | Vital for high activity | Antiproliferative (A549 cells) |
| Indole-thiazole hybrid | Electron-donating group | C-5 of indole | Beneficial for activity | Antiproliferative (A549 cells) |
| Indole hybrid | Bromo | C-6 of indole | Essential for high activity | Lung cancer treatment |
| 7-Azaindole | Methyl | N1 | Loss of activity | T. brucei |
The identification of key pharmacophores within this compound and its derivatives is essential for understanding their mechanism of action and for designing more potent and selective molecules. researchgate.net A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. biorxiv.org
For indole derivatives, the indole nucleus itself is a crucial pharmacophoric element, often serving as a scaffold for arranging other functional groups. researchgate.netsci-hub.se The hydrogen bond donor/acceptor pair of the azaindole core, for example, has been identified as a requirement for potency in certain antitrypanosomal agents. nih.gov
Specific substitutions contribute to the pharmacophore:
Aromatic and Halide Substitutions: Aryl and aryl halide substitutions on the indole ring have been shown to enhance acetylcholinesterase inhibitory activity. sci-hub.se
Linker Groups: The nature of the linker connecting the indole core to other moieties is also critical. For instance, replacing an amide linker with a triazole ring was found to increase conformational flexibility. nih.gov
Hydroxymethyl Groups: In some instances, a hydroxymethyl group at a specific position can be a key pharmacophoric feature. nih.gov
The process of identifying these pharmacophores often involves merging scaffolds from known inhibitors of different targets to create dual-function molecules. biorxiv.org For example, researchers have merged the pharmacophores of a BRD4 inhibitor and an HDAC inhibitor to develop dual-acting anticancer agents. biorxiv.org
Impact of Substitutions on Potency and Selectivity
Development of Prodrugs and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems is a strategy employed to improve the pharmacokinetic properties and therapeutic index of active pharmaceutical ingredients, including derivatives of this compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.
While specific research on prodrugs of this compound is not extensively detailed in the provided context, the principles of prodrug design are applicable. For instance, the ester moiety in related compounds like methyl 5-bromo-4-methyl-1H-indole-2-carboxylate suggests its potential utility in prodrug design, whereas the corresponding carboxylic acid would be less suitable for this purpose. vulcanchem.com
One common strategy involves creating prodrugs that are activated by specific enzymes that are overexpressed in target tissues, such as cancer cells. For example, quinone phosphorodiamidates have been developed as prodrugs that are activated by the enzyme DT-diaphorase, which is often found at high levels in solid tumors. researchgate.net The reduction of the quinone moiety leads to the release of an active alkylating agent. researchgate.net
Another approach is the development of photoresponsive prodrugs. In one study, a photoresponsive prodrug of an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor was synthesized. This allows for the controlled release of the active inhibitor upon light irradiation, providing spatial and temporal control over its activity. nih.gov
These strategies could potentially be applied to this compound derivatives to enhance their delivery to specific sites of action and to minimize off-target effects.
Materials Science and Other Advanced Applications
Role in Organic Electronic Materials
Organic electronic materials are revolutionizing the electronics industry by enabling the development of lightweight, flexible, and low-cost devices. The performance of these materials is intrinsically linked to the molecular structure of their organic components. Indole (B1671886) derivatives, including 5-Bromo-1-methyl-1h-indole, are explored as building blocks for these materials due to their electron-rich nature and charge-transport capabilities.
Conducting polymers are organic macromolecules that possess the electrical properties of a metal while retaining the processing advantages of a plastic. The synthesis of these materials often relies on the polymerization of aromatic or heteroaromatic monomers. Halogenated monomers, such as those containing bromine, are particularly useful as they provide a reactive site for metal-catalyzed cross-coupling reactions like Stille or Suzuki polymerizations.
While direct polymerization of this compound is not extensively documented, the principle is well-established with similar bromo-indole derivatives. nih.govchinesechemsoc.org The bromine atom on the indole ring can serve as a leaving group, enabling the formation of carbon-carbon bonds to construct a conjugated polymer backbone. nih.gov For instance, studies have demonstrated the synthesis of conducting polymers through the coupling of bromo-indoles with other aromatic units. nih.gov The resulting poly(indole) derivatives would feature a delocalized π-electron system along the polymer chain, which is essential for electrical conductivity after appropriate doping. The N-methylation in this compound enhances solubility and directs polymerization away from the nitrogen atom, offering better control over the final polymer structure.
Table 1: Characteristics of Indole-Based Conducting Polymers
| Property | Description | Relevance of this compound |
|---|---|---|
| Monomer Source | The fundamental repeating unit of the polymer. | Serves as a potential monomer or precursor. The bromo- group is a key reactive site for polymerization. nih.gov |
| Polymerization Method | Typically via oxidative or cross-coupling reactions (e.g., Stille, Suzuki). | The bromine atom is ideal for participation in Stille and other cross-coupling reactions. nih.gov |
| Conjugation | Alternating single and double bonds along the polymer backbone. | The indole ring is an aromatic system that contributes to the π-conjugated pathway. |
| Conductivity | Achieved through doping, which introduces charge carriers (electrons or holes). | The conductivity of the final polymer can be tuned by modifying the indole monomer. |
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic molecules to generate light when an electric current is applied. The efficiency, color, and lifetime of an OLED are determined by the properties of the materials used in its various layers, including the emissive layer and charge-transport layers.
Indole derivatives are recognized for their potential in OLED applications. ambeed.com They can function as host materials in the emissive layer or as building blocks for creating more complex, highly efficient emitter molecules. This compound can act as a crucial synthetic intermediate in this context. The bromine atom allows for the attachment of other functional chromophoric or charge-transporting groups through cross-coupling chemistry. This synthetic versatility enables the fine-tuning of the resulting molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection, transport, and recombination within the OLED device structure.
Conductive Polymers and Semiconductors
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and halogen bonds, are fundamental to the creation of complex, ordered structures from simpler molecular components.
Self-assembly is the spontaneous organization of molecules into ordered arrangements. The indole ring system of this compound is an excellent candidate for participating in such processes. The planar, electron-rich aromatic surface of the indole core can engage in π-π stacking interactions with other aromatic molecules.
Furthermore, the bromine atom introduces the possibility of halogen bonding—a highly directional, non-covalent interaction between a halogen atom and a Lewis base. Research on closely related bromo-indole compounds has demonstrated their ability to form extended supramolecular layers stabilized by hydrogen bonds and other non-covalent forces. researchgate.net In these structures, the specific arrangement of molecules is dictated by a combination of interactions, leading to well-defined crystal packing. researchgate.net These principles of molecular recognition and self-assembly are critical for designing novel crystalline materials and liquid crystals.
Host-guest chemistry, a central concept in supramolecular chemistry, involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules. The indole moiety can serve as a component of a host system, with its electron-rich cavity capable of binding to suitable electron-poor guests.
This compound can be used as a starting material to construct more elaborate host molecules. The bromine atom provides a convenient point of attachment for linking the indole unit to other molecular scaffolds, such as calixarenes or cyclophanes, to create pre-organized cavities for selective guest binding. The binding properties of such a host would be governed by a combination of steric fit and electronic complementarity between the host's indole-lined cavity and the guest molecule.
Self-Assembly and Molecular Recognition
Corrosion Inhibition Studies
The prevention of metal corrosion is a significant industrial challenge with major economic implications. wiley.com One effective method of prevention is the use of organic corrosion inhibitors—molecules that adsorb onto the metal surface to form a protective barrier against corrosive agents. wiley.com
Indole and its derivatives have been identified as a highly effective class of corrosion inhibitors for various metals in different aggressive media. wiley.com Their inhibitory action stems from the presence of heteroatoms (specifically the nitrogen atom) and delocalized π-electrons in the aromatic rings. wiley.com These features facilitate the adsorption of the molecule onto the metal surface, blocking active sites where corrosion would otherwise occur.
Research has specifically highlighted the efficacy of bromo-indole derivatives in this application. A study involving a related compound, 4-(bis(5-bromo-1H-indol-3-yl)methyl)phenol, demonstrated significant corrosion inhibition for copper. wiley.com The adsorption of these molecules on the metal surface forms a stable, protective film. The this compound structure contains the key functional elements for this activity: the indole nitrogen and the π-electron system for surface adsorption. The methyl group on the nitrogen can also influence the molecule's orientation and packing density on the metal surface.
Table 2: Features of Indole Derivatives as Corrosion Inhibitors
| Feature | Role in Corrosion Inhibition | Source |
|---|---|---|
| Nitrogen Heteroatom | Acts as a primary adsorption center, coordinating with vacant d-orbitals of the metal. | wiley.com |
| π-Electron System | The aromatic indole rings contribute to adsorption through π-electron interaction with the metal surface. | wiley.com |
| Substituents (e.g., Bromo) | Can influence the electronic density of the indole ring and the molecule's solubility and orientation on the surface. | wiley.com |
| Protective Film Formation | Adsorbed molecules form a physical barrier that isolates the metal from the corrosive environment. | wiley.com |
Adsorption Mechanisms on Metal Surfaces
Catalysis Research
The application of indole derivatives in catalysis is an expanding field. They can act as substrates in reactions that build molecular complexity or, when appropriately functionalized, as ligands for metal catalysts.
In many transition metal-catalyzed reactions, indoles serve as nucleophilic partners. The metal catalyst activates an electrophile, while a ligand, sometimes bifunctional, can activate the indole N-H bond through hydrogen bonding to facilitate the reaction. acs.org While this compound lacks the N-H bond for this specific activation mode, its nucleophilic character at the C3 position remains. It can participate in various cross-coupling and addition reactions. For instance, palladium-catalyzed processes are commonly used to functionalize the indole core, and the bromine atom at C5 provides a handle for such transformations.
In the realm of organocatalysis and main-group catalysis, this compound has been utilized as a key reactant. A notable example is the facile and mild catalytic amidation of N-methyl indoles using the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. scispace.com In a specific documented reaction, this compound was reacted with 4-chlorophenyl isocyanate. Interestingly, this reaction did not yield the expected C3-functionalized product, highlighting the subtle electronic and steric effects that govern reactivity in these catalytic systems. scispace.com This demonstrates the compound's utility in probing the mechanisms and scope of new catalytic methodologies.
| Indole Reactant | Isocyanate Reactant | Catalyst | Observed Outcome |
|---|---|---|---|
| This compound | 4-chlorophenyl isocyanate | B(C₆F₅)₃ (30 mol%) | Reaction did not yield the expected C3 amide substituted product. |
Role in Transition Metal Catalysis
Sensor Development
The inherent fluorescence and electronic properties of the indole scaffold make it an excellent platform for the development of chemosensors for detecting various ions and molecules. researchgate.net
While this compound itself may not be the final sensor, its structural motif is integral to the design of highly selective chemosensors. Derivatives of 5-bromoindole (B119039) are synthesized to create sophisticated probes that exhibit changes in their photophysical properties, such as fluorescence or color, upon binding to a specific analyte.
For example, a chemosensor derived from 5-bromoindole has been developed for the selective and sensitive detection of fluoride (B91410) (F⁻) ions and the biogenic amine tryptamine (B22526). lupinepublishers.com This sensor operates through an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. The binding of the analyte inhibits the ESIPT process, leading to a significant and detectable "turn-on" fluorescence response. lupinepublishers.com The 5-bromoindole unit forms the core of the recognition and signaling part of the sensor molecule. These findings underscore the importance of the 5-bromoindole framework as a foundational element in the rational design of advanced chemosensors for environmental and biological applications.
| Sensor Core Structure | Target Analyte | Detection Principle | Signaling Output | Reference |
|---|---|---|---|---|
| 5-Bromoindole hydrazone derivative | Fluoride (F⁻) ions | Inhibition of ESIPT, deprotonation | Ratiometric absorbance and "turn-on" fluorescence | lupinepublishers.com |
| 5-Bromoindole hydrazone derivative | Tryptamine | Inhibition of ESIPT | Ratiometric absorbance and "turn-on" fluorescence | lupinepublishers.com |
Fluorescent Probes
The intrinsic electronic and photophysical properties of the indole scaffold make it a valuable platform for the development of fluorescent probes. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the indole ring, as in this compound, can be leveraged to create derivatives with specific and sensitive fluorescence responses to various analytes. While detailed research focusing solely on the fluorescence of this compound itself is limited, its core structure is a key component in the synthesis of more complex fluorescent probes. These probes are designed for the selective detection of ions and biomolecules, underscoring the importance of this compound in the field of advanced materials science.
Research has demonstrated that derivatives of 5-bromo-1H-indole can function as effective chemosensors. For instance, a bifunctional colorimetric and "turn-on" fluorescent probe, 2-((E)-(((E)-(5-bromo-1H-indol-3-yl) methylene) hydrazono) methyl) phenol (B47542) (IHP), has been developed for the detection of zinc (Zn²⁺) and fluoride (F⁻) ions. researchgate.net This sensor exhibits notable changes in its fluorescence upon binding with these specific ions. researchgate.net
Another area of application for bromo-indole derivatives is in the development of near-infrared (NIR) cyanine (B1664457) fluorophores. These dyes are crucial for in vivo imaging due to their deep tissue penetration and high resolution. One such complex fluorophore, incorporating a bromo-indolium structure, has been synthesized and its photophysical properties evaluated in various solvents. nih.gov The study highlights the tunable nature of these dyes, where structural modifications can significantly impact their molar extinction coefficient, quantum yield, and molecular brightness. nih.gov
Furthermore, derivatives of this compound have been investigated for their fluorescence quenching properties. Studies on compounds like Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)acetate contribute to the understanding of the photophysical processes that can be harnessed for sensing applications. chemrxiv.org The aza-Michael addition reaction of 5-bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole followed by Suzuki-Miyaura coupling has been shown to yield 5-arylated products with fluorescent properties, indicating another synthetic route to novel probes.
Detailed Research Findings
A notable example of a fluorescent probe derived from a 5-bromoindole structure is the chemosensor designed for the detection of tryptamine and fluoride ions. A novel indole-based chemosensor, 2-((5-bromo-1H-indol-2-yl) methylene) hydrazono) methyl)-4, 6-diiodophenol (BHDL), demonstrates significant changes in its fluorescence emission spectrum upon interaction with these analytes. lupinepublishers.com In the presence of tryptamine, the probe shows a strong enhancement in an emission band at 433 nm, while another band at 555 nm undergoes a blue shift with decreased intensity. lupinepublishers.com This is attributed to the inhibition of the Excited State Intramolecular Proton Transfer (ESIPT) process. lupinepublishers.com Similarly, the addition of fluoride ions leads to an enhancement of a fluorescence band at 430 nm and the disappearance of the 555 nm band, which is also a result of ESIPT inhibition and a deprotonation process. lupinepublishers.com
The photophysical properties of a NIR cyanine fluorophore containing a bromo-indolium moiety have been systematically studied in different solvents. The data reveals the influence of the solvent environment on the dye's performance, which is a critical consideration for its practical application in biological imaging. nih.gov
The following interactive data tables summarize the key findings from the research on these fluorescent probes derived from bromo-indole structures.
Table 1: Fluorescence Response of BHDL Chemsensor
| Analyte | Excitation Wavelength (nm) | Emission Band 1 (nm) | Emission Band 2 (nm) | Observed Change |
| Tryptamine | 366 | 433 | 555 | Strong enhancement at 433 nm, blue shift and decreased intensity at 555 nm |
| Fluoride (F⁻) | 366 | 430 | 555 | Enhancement at 430 nm, disappearance of 555 nm band |
| Data sourced from a study on a novel indole-based chemosensor. lupinepublishers.com |
Table 2: Photophysical Properties of a Bromo-Indolium NIR Cyanine Fluorophore in Different Solvents
| Solvent | Molar Extinction Coefficient (cm⁻¹ M⁻¹) | Quantum Yield (Φ) | Molecular Brightness (cm⁻¹ M⁻¹) |
| Ethanol (B145695) (EtOH) | 270,000 | 0.33 | 79,664 |
| Dimethyl Sulfoxide (DMSO) | 203,000 | - | - |
| HEPES Buffer | 44,000 | - | - |
| Phosphate-Buffered Saline (PBS) | 41,000 | 0.01 | 208 |
| Data represents findings for a specific heptamethine cyanine dye. nih.gov |
These findings collectively illustrate the utility of the this compound scaffold in the design of sophisticated fluorescent probes for a range of applications in materials science and beyond.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies
The development of new and efficient synthetic routes for 5-Bromo-1-methyl-1H-indole and its derivatives is a primary focus of ongoing research. While traditional methods like the Bartoli indole (B1671886) synthesis and electrophilic bromination are established, there is a continuous drive for more sustainable, scalable, and regioselective approaches. vulcanchem.com
Future research will likely concentrate on:
Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound can offer significant advantages in terms of safety, efficiency, and scalability, which are crucial for industrial production.
Catalytic C-H Activation: Direct C-H functionalization of the indole core represents a more atom-economical approach to introduce the bromine atom and other functionalities, minimizing waste and synthetic steps.
Enantioselective Synthesis: For chiral derivatives of this compound, developing enantioselective synthetic methods is critical to isolate specific stereoisomers that may exhibit enhanced biological activity or unique material properties. vulcanchem.com
Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be paramount in developing environmentally benign synthetic protocols. zjut.edu.cn
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |
| Catalytic C-H Activation | High atom economy, reduced waste. | Development of selective and efficient catalysts. |
| Enantioselective Synthesis | Access to stereochemically pure compounds. vulcanchem.com | Design of chiral catalysts and auxiliaries. |
| Green Chemistry | Reduced environmental impact. zjut.edu.cn | Use of renewable resources and benign reagents. |
Deeper Mechanistic Understanding of Reactivity
A thorough understanding of the reaction mechanisms involving this compound is essential for predicting its behavior and designing new applications. The bromine atom at the 5-position significantly influences the electronic properties of the indole ring, making it susceptible to various transformations. solubilityofthings.com
Future mechanistic studies will likely involve:
Nucleophilic Vinylic Substitution (SNV): Investigating the mechanism of SNV reactions at the brominated position can provide insights into the factors governing stereochemical outcomes and reaction rates. acs.org
Cross-Coupling Reactions: Detailed mechanistic studies of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, will enable the precise installation of diverse functional groups at the 5-position.
Electrophilic Cyclization: Understanding the mechanism of electrophilic cyclization reactions can lead to the synthesis of complex polycyclic indole alkaloids with potential biological activity. zjut.edu.cnbeilstein-archives.org
Advancements in Computational Modeling and Prediction
Computational chemistry plays a crucial role in modern drug discovery and materials science. In silico studies can accelerate the research and development process by predicting the properties and activities of novel compounds derived from this compound. smolecule.com
Key areas for computational advancement include:
Molecular Docking: Predicting the binding modes and affinities of this compound derivatives with biological targets can guide the design of potent and selective inhibitors. smolecule.com
ADMET Prediction: Computational models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) are invaluable for assessing the drug-like properties of new chemical entities early in the discovery pipeline. smolecule.com
Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Target-Specific Drug Design and Optimization
The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and approved drugs. nih.govdovepress.com this compound serves as a versatile building block for the synthesis of new therapeutic agents.
Future drug design efforts will likely focus on:
Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents by targeting various pathways, including protein kinases and tubulin polymerization. nih.govsmolecule.com Further optimization of these derivatives could lead to more potent and selective cancer therapies.
Antimicrobial Agents: The development of novel indole-based antimicrobial agents is a critical area of research to combat the growing threat of antibiotic resistance. smolecule.comd-nb.info
Neurological Disorders: Indole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. zjut.edu.cn The unique properties of this compound could be harnessed to design new central nervous system (CNS) active compounds.
Integration with Nanotechnology for Drug Delivery and Diagnostics
Nanotechnology offers innovative solutions for improving the delivery and efficacy of therapeutic agents. The integration of this compound derivatives with nanomaterials holds significant promise for future biomedical applications.
Potential applications include:
Nanoparticle-based Drug Delivery: Encapsulating or conjugating this compound-based drugs with nanoparticles can enhance their solubility, stability, and targeted delivery to diseased tissues. researchgate.net
Diagnostic Probes: The unique spectroscopic properties of indole derivatives can be exploited to develop fluorescent or other types of probes for bioimaging and diagnostic applications.
Theranostics: Combining the therapeutic properties of this compound derivatives with the diagnostic capabilities of nanomaterials could lead to the development of theranostic agents that allow for simultaneous diagnosis and treatment.
Sustainable and Scalable Production Methods
For any promising compound to translate from the laboratory to the market, the development of sustainable and scalable production methods is essential. This involves optimizing synthetic processes to be cost-effective, environmentally friendly, and capable of producing large quantities of the target molecule with high purity.
Future research in this area will focus on:
Process Optimization: Fine-tuning reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize by-product formation.
Economic Viability: Developing cost-effective synthetic routes that utilize readily available starting materials and reagents to ensure the economic feasibility of large-scale production.
Q & A
Basic: What is the standard synthetic route for 5-Bromo-1-methyl-1H-indole, and how is its purity validated?
Answer:
The synthesis of this compound typically involves alkylation of 5-bromoindole using NaH as a base in anhydrous DMSO. For example, reacting 5-bromoindole with methyl iodide (or other alkyl halides) under inert conditions yields the N-methylated product. A representative procedure starts with 5-bromoindole (3.0 mmol) in DMSO, treated with NaH (1.2 eq) and methyl iodide (1.2 eq), followed by aqueous workup and purification via column chromatography to achieve quantitative yields . Purity is validated using NMR, NMR, and HRMS. Key spectral markers include:
Basic: What are the critical spectral signatures (NMR, MS) for confirming the structure of this compound?
Answer:
Key spectral data include:
- NMR : A singlet at δ 4.09 ppm (3H) confirms the N-methyl group. Aromatic protons appear as a multiplet at δ 7.23–7.00 ppm, with a characteristic doublet for H3 (δ 6.42 ppm, J = 3.1 Hz) .
- NMR : The N-methyl carbon appears at δ 34.7 ppm, while the brominated C5 resonates at δ 136.0 ppm .
- HRMS : Molecular ion [M+H] at m/z 212.0024 (calculated for CHBrN) .
Advanced: How can this compound be functionalized for cross-coupling reactions?
Answer:
The bromine at C5 enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For borylation at C3, iridium-catalyzed C-H activation using Bpin in the presence of dtbpy (ligand) and [Ir(OMe)(COD)] generates 3-borylated derivatives. This intermediate facilitates further functionalization (e.g., oxidation, amination) . For example, 5-Bromo-1-methyl-3-(pinacolatoboryl)-1H-indole is synthesized in 66% yield under optimized conditions .
Advanced: How should researchers address contradictions in biological activity data for this compound derivatives?
Answer:
Contradictions often arise from assay variability (e.g., cell lines, solvent effects) or impurities. Strategies include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., identical DMSO concentrations in cell assays).
- Metabolite analysis : Use LC-MS to rule out degradation products interfering with activity .
- Structural analogs : Compare activity trends with derivatives (e.g., 5-Bromo-3-(methylthio)-1H-indole) to identify pharmacophore requirements .
Advanced: How do N-alkyl modifications (e.g., benzyl, butyl) impact the physicochemical and pharmacological properties of this compound?
Answer:
N-Alkylation increases lipophilicity, altering bioavailability and target engagement. For instance:
- Benzyl derivative : Enhanced π-stacking with aromatic residues in enzymes (e.g., cholinesterase), improving inhibitory potency .
- Butyl derivative : Higher logP values improve blood-brain barrier penetration, relevant for CNS-targeted drug candidates .
Synthetic protocols involve NaH/DMSO-mediated alkylation with iodobutane or benzyl bromide, yielding >90% purity after flash chromatography .
Advanced: What challenges arise in crystallizing this compound derivatives, and how are they resolved?
Answer:
Crystallization challenges include polymorphism and halogen bonding interference. Strategies:
- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to control nucleation.
- Temperature gradients : Slow cooling from 60°C to RT promotes single-crystal growth.
- X-ray refinement : SHELXL resolves disorder in bromine positions, as demonstrated for 5-Bromo-1-methylindolin-2-one (R factor = 0.028) .
Basic: What are optimal conditions for N-alkylation of 5-Bromo-1H-indole to avoid side reactions?
Answer:
Use NaH (1.2 eq) in anhydrous DMSO under N, with slow addition of alkyl halides (1.1 eq) at 0°C. Quench with ice-water to minimize hydrolysis. For example, 5-Bromo-1-butyl-1H-indole is synthesized in 94% yield using 1-iodobutane . Avoid excess alkylating agents to prevent dialkylation or elimination byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
